molecular formula C12H19NO B14062780 1-Amino-4-methyl-1-phenylpentan-3-ol

1-Amino-4-methyl-1-phenylpentan-3-ol

Cat. No.: B14062780
M. Wt: 193.28 g/mol
InChI Key: VYLKGQFTFHOBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-methyl-1-phenylpentan-3-ol is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is known for its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Amino-4-methyl-1-phenylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-phenylpentan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of the corresponding ketone in the presence of an ammonia source. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

1-Amino-4-methyl-1-phenylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ketones, amines, and substituted derivatives .

Scientific Research Applications

1-Amino-4-methyl-1-phenylpentan-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-methyl-1-phenylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-4-methyl-1-phenylpentan-3-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-amino-4-methyl-1-phenylpentan-3-ol

InChI

InChI=1S/C12H19NO/c1-9(2)12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8,13H2,1-2H3

InChI Key

VYLKGQFTFHOBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C1=CC=CC=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.